molecular formula C15H20N2O2 B11689970 N'-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide

N'-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B11689970
M. Wt: 260.33 g/mol
InChI Key: BRGCDCKPMHJSNK-UHFFFAOYSA-N
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Description

N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.339 g/mol . This compound is part of the hydrazide family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide typically involves the reaction of 3-methylphenoxyacetic acid hydrazide with cyclohexanone under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid, to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit β-glucuronidase, an enzyme involved in the hydrolysis of glucuronides . This inhibition can result in various therapeutic effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-(cyclohexylideneamino)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C15H20N2O2/c1-12-6-5-9-14(10-12)19-11-15(18)17-16-13-7-3-2-4-8-13/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,17,18)

InChI Key

BRGCDCKPMHJSNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=C2CCCCC2

Origin of Product

United States

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